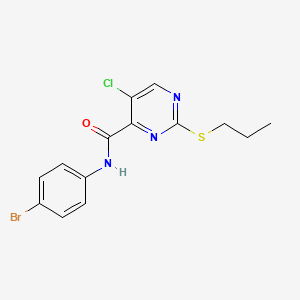

N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClN3OS/c1-2-7-21-14-17-8-11(16)12(19-14)13(20)18-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFWUPDHFGMRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 5-chloro-2-(propylthio)-4-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Propylsulfanyl Group

The propylsulfanyl (-SPr) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent/Conditions | Product | Key Data | References |

|---|---|---|---|

| H₂O₂ (30%), RT, 6 hrs | Sulfoxide (R-S(O)-Pr) | Partial conversion in DCM | |

| mCPBA (1.2 eq), 0°C → RT | Sulfone (R-SO₂-Pr) | >90% yield in EtOH |

Mechanism : Two-electron oxidation via electrophilic attack on sulfur. Sulfoxides form under mild conditions, while sulfones require stronger oxidants.

Nucleophilic Substitution at the 5-Chloro Position

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 5-chloro position.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 12 hrs | 5-Piperidinyl derivative | 72–85% | |

| Sodium thiophenolate | NaH, THF, 60°C, 8 hrs | 5-(Phenylsulfanyl) derivative | 68% |

Key Insight : Electron-withdrawing groups (e.g., carboxamide) enhance reactivity at C5 by polarizing the C-Cl bond .

Functionalization at the 4-Bromophenyl Group

The para-bromo substituent participates in cross-coupling reactions.

Limitation : Steric hindrance from the pyrimidine ring may reduce coupling efficiency compared to simpler aryl bromides .

Hydrolysis of the Carboxamide Group

The carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

| Conditions | Product | Notes | References |

|---|---|---|---|

| 6M HCl, reflux, 24 hrs | Pyrimidine-4-carboxylic acid | Requires prolonged heating | |

| NaOH (10%), 100°C, 8 hrs | Sodium carboxylate salt | Faster in polar aprotic solvents |

Radical Reactions at the Propylsulfanyl Chain

The C-S bond in the propylsulfanyl group is susceptible to radical cleavage.

| Initiator | Conditions | Major Products | References |

|---|---|---|---|

| AIBN, Dioxane, 90°C | 12 hrs | Propyl disulfide + pyrimidine |

Comparative Reactivity Table

| Reaction Site | Relative Reactivity (Scale: 1–5) | Dominant Mechanism |

|---|---|---|

| 5-Chloro | 5 | SNAr |

| 4-Bromophenyl | 3 | Pd-catalyzed cross-coupling |

| Propylsulfanyl | 4 | Oxidation/Radical cleavage |

| Carboxamide | 2 | Hydrolysis |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific biological targets, leading to the inhibition of cancer cell proliferation.

Case Studies:

- A study evaluated the antiproliferative effects of pyrimidine derivatives, revealing that modifications in the chemical structure significantly enhance their activity against breast carcinoma (T47D) and other cancer types .

- Another investigation highlighted that derivatives of pyrimidine compounds could induce apoptosis in cancer cells by activating caspases, suggesting a mechanism through which these compounds exert their anticancer effects .

Inhibition of Plasmodium falciparum

This compound has potential applications in treating malaria by inhibiting the Equilibrative Nucleoside Transporter (ENT) associated with Plasmodium falciparum. This inhibition could disrupt the parasite's ability to utilize nucleosides for replication, representing a novel therapeutic approach against malaria .

Pharmacological Insights

The compound's pharmacological profile suggests that it may serve as a lead compound for developing new drugs targeting both cancer and infectious diseases. Its ability to inhibit key enzymes or transporters involved in disease progression is crucial for its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in cellular processes, thereby modulating their activity. For example, it may inhibit the biosynthesis of certain bacterial lipids or interfere with the proliferation of cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Insights from Comparative Analysis

Sulfanyl Group Variations :

- Propylsulfanyl (target compound): Balances lipophilicity and metabolic stability, making it suitable for prolonged activity.

- Methylsulfanyl (CAS 833437-83-5): Lower molecular weight but reduced bioavailability due to faster renal clearance .

- Sulfonyl (CAS 874146-69-7): Improved oxidative stability but reduced membrane permeability .

Aromatic Substituent Effects :

- 4-Bromophenyl (target compound): Bromine’s steric bulk enhances receptor binding in hydrophobic pockets.

- Trifluoromethylphenyl (): Electron-withdrawing CF₃ group increases binding affinity to ATP pockets in kinases.

Heterocyclic Modifications :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide?

- Methodology : Begin with a pyrimidine core functionalized at C2 with a propylsulfanyl group. Introduce the 4-carboxamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) using 4-bromoaniline. Optimize reaction conditions (solvent, temperature) using computational reaction path search tools (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches . Post-synthesis, employ column chromatography (silica gel, gradient elution) for purification. Validate purity via HPLC (>95%) and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry.

- Waste Management : Segregate halogenated and sulfur-containing waste, following protocols for professional disposal to prevent environmental contamination .

Q. How can the molecular conformation and crystallographic parameters of this compound be determined?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and torsion angles. For example, pyrimidine derivatives often exhibit dihedral angles between 10–90° between substituents and the core ring, as observed in structurally similar compounds . Employ software like SHELX for refinement and Mercury for visualization. If crystallization fails, apply synchrotron radiation or co-crystallization with stabilizing agents.

Q. What biochemical pathways are relevant for studying this compound’s bioactivity?

- Methodology : Investigate enzyme inhibition (e.g., bacterial acyl carrier protein phosphopantetheinyltransferases, acps-pptase) using in vitro assays. Monitor bacterial proliferation via MIC (Minimum Inhibitory Concentration) tests. Combine with metabolomics (LC-MS) to identify disrupted pathways (e.g., fatty acid biosynthesis). Similar pyrimidine-carboxamides show dual-target inhibition, requiring simultaneous enzyme activity measurements .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for derivatives of this compound?

- Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways, focusing on substituent effects (e.g., bromophenyl vs. fluorophenyl). Use density functional theory (DFT) to calculate activation energies for sulfanyl group introduction. Validate predictions with microfluidic reactors for rapid screening of reaction conditions .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology : Perform meta-analysis of existing data, controlling for variables like assay type (e.g., broth microdilution vs. agar diffusion). Re-evaluate structural analogs: For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility, affecting activity . Use molecular docking (AutoDock Vina) to compare binding modes across enzyme isoforms.

Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding) in the solid state?

- Methodology : Analyze SCXRD data for weak C–H⋯O/N interactions and π-stacking. For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives stabilize six-membered rings, as seen in polymorphic forms of related compounds . Complement with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.

Q. How to design multi-target inhibitors using this compound’s scaffold?

- Methodology : Introduce modular substituents (e.g., sulfonyl, trifluoromethyl) via late-stage functionalization. Test selectivity using kinase profiling panels. For bacterial targets, combine transcriptomics (RNA-seq) to identify co-regulated pathways. Prioritize substituents with logP 2–4 for balanced permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.